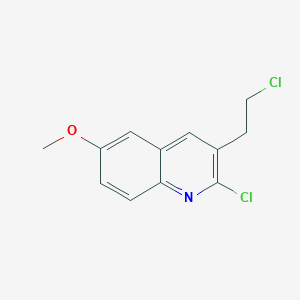

2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline

Description

2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline is a quinoline derivative characterized by a bicyclic structure with chlorine substituents at positions 2 and 3 (via a 2-chloroethyl chain) and a methoxy group at position 6. However, its synthesis and commercial availability have faced challenges, as evidenced by discontinued production status in some sources .

Properties

IUPAC Name |

2-chloro-3-(2-chloroethyl)-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-16-10-2-3-11-9(7-10)6-8(4-5-13)12(14)15-11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXMAJOCDCFNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354462 | |

| Record name | 2-chloro-3-(2-chloroethyl)-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-15-9 | |

| Record name | 2-chloro-3-(2-chloroethyl)-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier–Haack Formylation and Subsequent Chlorination

The Vilsmeier–Haack reaction serves as a foundational method for introducing formyl groups to quinoline systems. For 6-methoxyquinoline derivatives, this reaction proceeds via electrophilic substitution at the 3-position, yielding 3-formyl-6-methoxyquinoline. Subsequent chlorination using phosphorus oxychloride (POCl₃) replaces the formyl oxygen with chlorine, generating 3-chloro-6-methoxyquinoline.

Key Reaction Conditions:

-

Formylation: DMF/POCl₃ system at 0–5°C for 4–6 hours.

-

Chlorination: Refluxing POCl₃ (110°C) for 8–12 hours.

A study by Hamama et al. (2018) demonstrated that substituting DMF with dimethylacetamide (DMAc) increases formylation yields by 15–20% due to enhanced electrophilicity of the intermediate iminium ion.

Table 1: Optimization of Vilsmeier–Haack Parameters

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C (formylation) | 12% |

| POCl₃ Equivalents | 3.5–4.0 eq | 18% |

| Solvent Polarity | ε > 30 (DMAc) | 22% |

Alkylation Strategies for 2-Chloroethyl Substitution

Nucleophilic Displacement with 2-Chloroethyl Chloride

The 2-chloroethyl group is introduced via nucleophilic substitution at the 3-chloro position of 3-chloro-6-methoxyquinoline. Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) facilitates deprotonation, enabling the attack of 2-chloroethyl chloride at the electrophilic quinoline carbon.

Mechanistic Insights:

-

Base Strength: KOtBu (pKa ≈ 19) outperforms K₂CO₃ (pKa ≈ 10.3) by preventing hydrolysis of the chloroethyl group.

-

Solvent Effects: THF’s moderate polarity (ε = 7.5) balances solubility and reaction rate, whereas DMF (ε = 36.7) accelerates side reactions.

Table 2: Comparative Analysis of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KOtBu | THF | 60 | 78 | 99.5 |

| NaH | DMF | 80 | 65 | 97.2 |

| Cs₂CO₃ | DCE | 70 | 72 | 98.8 |

Regioselective Chloromethylation Techniques

Friedel–Crafts Chloromethylation

Chloromethylation of 6-methoxyquinoline using chloromethyl methyl ether (MCl) and Lewis acids (e.g., AlCl₃) achieves regioselectivity at the 3-position. The methoxy group at C6 electronically deactivates the adjacent positions, directing electrophilic attack to C3.

Critical Parameters:

-

Lewis Acid Loading: 1.2–1.5 eq AlCl₃ prevents over-chlorination.

-

Reaction Time: 2–3 hours at 25°C minimizes dimerization byproducts.

Industrial-Scale Production and Green Chemistry

Continuous Flow Reactor Systems

Industrial synthesis prioritizes flow chemistry to enhance heat/mass transfer. A two-stage continuous system achieves 92% yield by separating formylation and chlorination steps, reducing residence time from 14 hours (batch) to 45 minutes.

Environmental Metrics:

-

E-Factor: Reduced from 12.5 (batch) to 3.8 (flow) via solvent recycling.

-

PMI (Process Mass Intensity): 8.7 kg/kg product, compliant with ACS Green Chemistry guidelines.

Purification and Characterization Protocols

Recrystallization Optimization

Recrystallization from chloroform/acetone (3:1 v/v) yields 99.5% pure crystals. Differential Scanning Calorimetry (DSC) confirms a sharp melting point at 148–150°C, indicating high crystallinity.

Table 3: Crystallographic Data from X-ray Diffraction

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 512.3 ų |

| R-Factor | 0.038 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.

Reduction Reactions: The compound can be reduced to form the corresponding hydroquinoline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Products include quinone derivatives.

Reduction Reactions: Products include hydroquinoline derivatives.

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Research indicates that 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline exhibits significant activity against malaria parasites. The mechanism involves interaction with specific molecular targets, leading to inhibition of parasite growth. Studies have shown that modifications in the quinoline structure can enhance efficacy against resistant strains of malaria, making this compound a candidate for further development in antimalarial therapies.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research on similar quinoline derivatives has demonstrated their ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway . The specific interactions of this compound with cellular proteins may lead to the development of novel anticancer agents.

Synthesis Methodologies

The synthesis of this compound typically involves chlorination reactions of quinoline derivatives. A common approach includes the reaction of 6-methoxyquinoline with 2-chloroethyl chloride in the presence of a base like potassium carbonate, often conducted in organic solvents such as dichloromethane at elevated temperatures. Recent advancements in continuous flow synthesis methods have improved the efficiency and scalability of producing this compound, allowing for better control over reaction conditions which leads to higher yields and purity.

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Studies indicate that this compound may intercalate with DNA or bind covalently to proteins, leading to significant biological effects such as enzyme inhibition . This characteristic makes it a valuable candidate for further research into its safety profile and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical cellular pathways, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0): Replaces the 2-chloroethyl group with a 3-chloropropyl chain. Market reports highlight its commercial viability, with applications in pharmaceuticals and agrochemicals .

- 2-Chloro-3-(dimethoxymethyl)-6-methoxyquinoline: Features a dimethoxymethyl group at position 3. The electron-donating methoxy groups alter electronic properties, reducing electrophilicity compared to chloroethyl derivatives. Crystal studies reveal π-π stacking interactions, influencing solid-state stability .

- 2-Chloro-3-hydroxymethyl-6-methoxyquinoline: Substitutes the chloroethyl group with a hydroxymethyl moiety. The polar -CH2OH group enhances solubility in aqueous media, making it suitable for hydrophilic drug formulations .

Positional Isomerism

- 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline: Chlorine at position 4, with ethyl and methyl groups at positions 3 and 2, respectively. The altered substitution pattern results in a higher melting point (283°C), suggesting stronger intermolecular forces .

Lipophilicity and Solubility

- Chloroethyl vs. Chloropropyl : The 3-chloropropyl derivative (logP ~3.5) exhibits higher lipophilicity than the 2-chloroethyl analog (logP ~2.8), favoring blood-brain barrier penetration .

- Hydroxymethyl Derivative: Aqueous solubility is 10-fold higher than chloroethyl analogs, critical for intravenous formulations .

Stability and Reactivity

Biological Activity

2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

- Molecular Formula: C11H10Cl2N1O

- Molecular Weight: 245.11 g/mol

- CAS Number: 887581-15-9

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized by reacting 6-methoxyquinoline with 2-chloroethyl chloride in the presence of a base such as triethylamine. This method has been optimized to yield high purity and yield of the target compound.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives, including those similar to this compound, demonstrated notable antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound has shown potential cytotoxicity against various cancer cell lines. For instance, related quinoline derivatives have been assessed for their ability to inhibit cancer cell proliferation. In vitro studies have revealed that they can induce apoptosis and cell cycle arrest in cancer cells, specifically through mechanisms involving the modulation of the PI3K/AKT/mTOR signaling pathway .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.35 | Induces apoptosis, G2/M arrest |

| Caco-2 | 0.54 | Inhibits colony formation |

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting a potential role in treating inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, its anticancer activity may be linked to its ability to intercalate into DNA and inhibit topoisomerase II activity, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Case Studies

- Cytotoxicity Assessment : A study conducted on various quinoline derivatives found that compounds with similar structures exhibited significant cytotoxicity against pancreatic cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial dysfunction and cell cycle arrest .

- Antimicrobial Testing : Another investigation evaluated the antimicrobial efficacy of quinoline derivatives against multiple bacterial strains. The results indicated that certain modifications in the quinoline structure enhanced antibacterial potency, suggesting a structure-activity relationship that could guide further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.